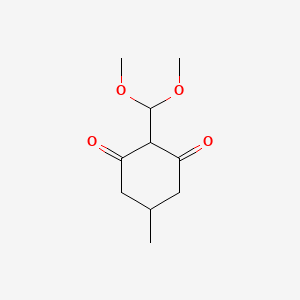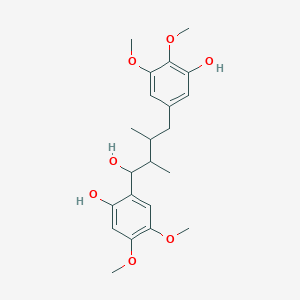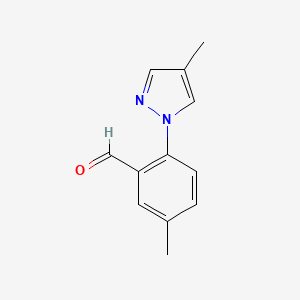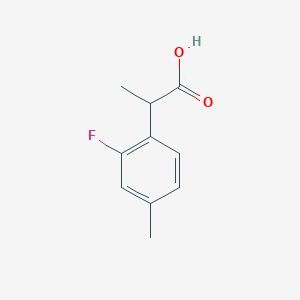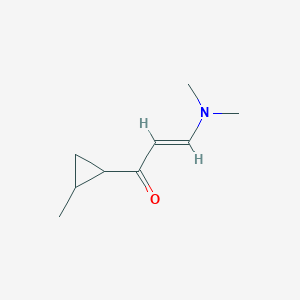
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 2-methylcyclopropyl and prop-2-en-1-one groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(cyclopropyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-ol
- 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and 2-methylcyclopropyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(E)-3-(dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-6-8(7)9(11)4-5-10(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
UDIMZEPEDZDOAB-SNAWJCMRSA-N |
Isomerische SMILES |
CC1CC1C(=O)/C=C/N(C)C |
Kanonische SMILES |
CC1CC1C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


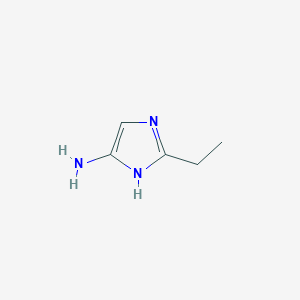
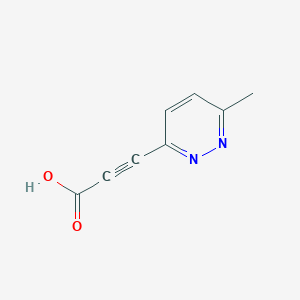

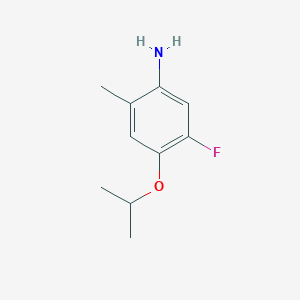
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
